L-Pentahomoserine
Overview
Description
Scientific Research Applications
L-Pentahomoserine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
L-Pentahomoserine plays a significant role in biochemical reactions, particularly in amino acid metabolism. It interacts with several enzymes, including aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites. For instance, this compound can be converted into 5-hydroxy-2-aminovaleric acid through the action of specific aminotransferases . These interactions are crucial for maintaining amino acid homeostasis and supporting various metabolic pathways.
Cellular Effects
This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to changes in cellular responses. For example, this compound can alter the expression of genes involved in amino acid metabolism and stress responses . Additionally, it impacts cellular metabolism by serving as a substrate for various enzymatic reactions, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound has been shown to inhibit certain dehydrogenases, thereby affecting the redox balance within cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it can undergo degradation under extreme pH or temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression patterns. These temporal effects are important for understanding the compound’s stability and its potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to support normal metabolic functions without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse outcomes such as oxidative stress and cellular damage . These findings highlight the importance of determining the appropriate dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and the synthesis of secondary metabolites. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions are essential for maintaining metabolic balance and supporting various physiological functions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to various cellular compartments . The distribution of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within cells. Additionally, binding proteins can modulate the localization and accumulation of this compound, thereby influencing its overall function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria or endoplasmic reticulum, where it participates in metabolic processes and interacts with other biomolecules . These localization patterns are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Pentahomoserine can be synthesized through several methods. One common approach involves the hydroxylation of norvaline, which is an amino acid. The reaction typically requires specific catalysts and controlled conditions to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes, such as the use of genetically engineered microorganisms to produce the compound through fermentation. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: L-Pentahomoserine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxyl group can produce alcohols .
Comparison with Similar Compounds
L-Pentahomoserine is similar to other homoserine-derived amino acids, such as:
L-Homoserine: Another non-proteinogenic amino acid with similar structural features but different functional properties.
5-Hydroxy-2-aminovaleric acid: Shares the hydroxyl and amino groups but differs in its overall reactivity and applications .
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-5-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWARROQQFCFJB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6152-89-2 | |
Record name | Pentahomoserine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Pentahomoserine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENTAHOMOSERINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U1FH45CS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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